molecular formula C16H16F3N5S B10928845 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10928845
M. Wt: 367.4 g/mol
InChI Key: SEEPHQIZWNHVPE-UHFFFAOYSA-N
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Description

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Synthesis of the pyrimidine core: This step often involves the condensation of amidines with β-dicarbonyl compounds.

    Introduction of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The final step may involve coupling the pyrazole and pyrimidine intermediates using reagents like palladium catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the thiophene moiety.

    Reduction: Reduction reactions can occur at the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may be common, especially at the trifluoromethyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be used to study enzyme inhibition, receptor binding, or other biochemical interactions.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, it may be used in the development of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(phenylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
  • 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(methyl)pyrimidin-2-amine

Uniqueness

The unique combination of the pyrazole, pyrimidine, and thiophene moieties, along with the trifluoromethyl group, may confer specific biological activities or chemical properties that distinguish it from similar compounds. These unique features could be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C16H16F3N5S

Molecular Weight

367.4 g/mol

IUPAC Name

4-(1-ethyl-3-methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H16F3N5S/c1-3-24-9-12(10(2)23-24)13-7-14(16(17,18)19)22-15(21-13)20-8-11-5-4-6-25-11/h4-7,9H,3,8H2,1-2H3,(H,20,21,22)

InChI Key

SEEPHQIZWNHVPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)(F)F

Origin of Product

United States

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